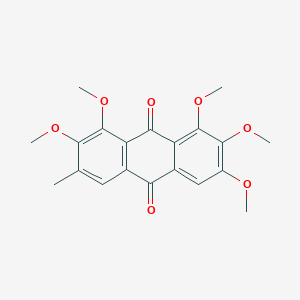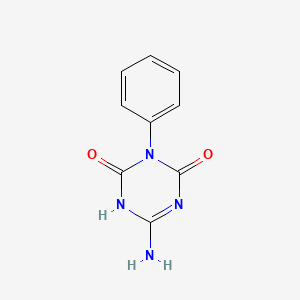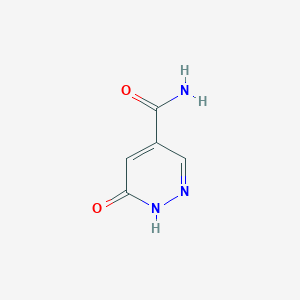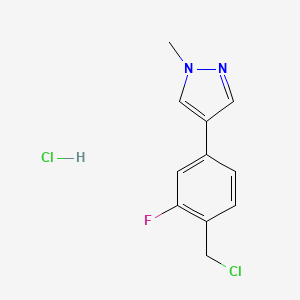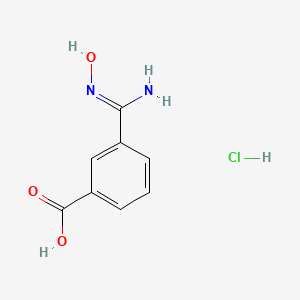![molecular formula C11H8N2O B13133990 [2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
[2,3'-Bipyridine]-2'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of an aldehyde group at the 2’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals, due to their ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl2·6H2O) without external ligands . This method provides high yields and is efficient for producing bipyridine derivatives.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can be optimized for large-scale synthesis. Additionally, electrochemical methods have been explored for the synthesis of bipyridines, offering an environmentally friendly alternative to traditional catalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions: [2,3’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
[2,3’-Bipyridine]-2’-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: Bipyridine compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [2,3’-Bipyridine]-2’-carbaldehyde primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming chelate complexes. These complexes can participate in various catalytic and redox reactions, influencing the reactivity and stability of the metal ions . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine:
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in the treatment of heart failure.
Uniqueness: [2,3’-Bipyridine]-2’-carbaldehyde is unique due to the presence of the aldehyde group, which allows for additional functionalization and reactivity compared to other bipyridine derivatives. This functional group provides opportunities for further chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3-pyridin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-9(4-3-7-13-11)10-5-1-2-6-12-10/h1-8H |
Clé InChI |
IQVMRNNCSFHYEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(N=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


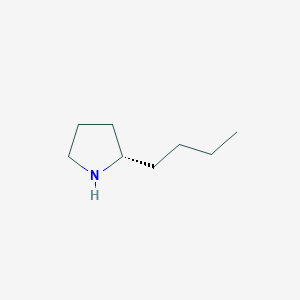
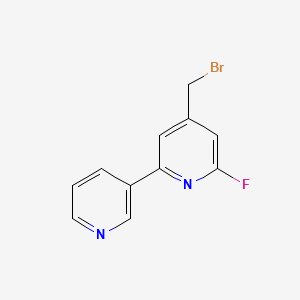
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)

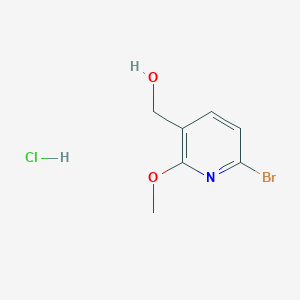
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
